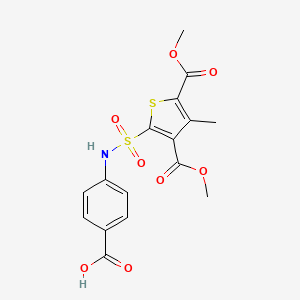

4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a sulfonamide group and a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through a series of reactions involving the cyclization of suitable precursors.

Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.

Attachment of the benzoic acid moiety: The final step involves the coupling of the sulfonamide-thiophene intermediate with a benzoic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Functional Group Analysis

The compound contains:

-

Carboxylic acid group (benzoic acid moiety)

-

Sulfonamide group (-SO₂NH-)

-

Methoxycarbonyl groups (-COOCH₃)

-

Methylsulfanyl group (-SCH₃)

These groups dictate its reactivity in various chemical environments.

2.1. Acid-Base Reactions

The carboxylic acid group can act as a proton donor in acid-base reactions. For example:

-

Esterification : Reaction with alcohols under acidic conditions to form esters.

-

Amidation : Reaction with amines or amides to form amide derivatives.

-

Deprotonation : Formation of carboxylate salts in basic conditions.

Conditions: Acidic or basic catalysts (e.g., H₂SO₄, NaOH).

2.2. Nucleophilic Substitution

The sulfonamide group can undergo nucleophilic attack due to the electron-withdrawing nature of the sulfonyl group. This may lead to:

-

Hydrolysis : Cleavage of the sulfonamide bond under strong acidic or basic conditions, yielding a sulfonic acid and amine.

-

Alkylation : Reaction with alkyl halides to form sulfonamide derivatives.

Conditions: Strong acids/bases (e.g., HCl, NaOH) or alkylating agents (e.g., CH₃I).

2.3. Hydrolysis of Methoxycarbonyl Groups

The methoxycarbonyl groups (-COOCH₃) can hydrolyze to carboxylic acids under:

-

Aqueous alkaline conditions : Yielding -COO⁻ groups.

-

Acidic conditions : Forming carboxylic acids (-COOH).

Conditions: Water, heat, and acid/base catalysts.

2.4. Oxidation of Methylsulfanyl Group

The -SCH₃ group can oxidize to form sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives. This reaction is typically catalyzed by oxidizing agents like hydrogen peroxide or mCPBA.

Conditions: Oxidizing agents, controlled pH.

4.1. Hydrogen Bonding and Stability

Research on similar sulfonamide compounds highlights the role of hydrogen bonding in stabilizing intermediates. For example, sulfoxide oxygen atoms can form hydrogen bonds with polar residues (e.g., serine or threonine) in biological systems, influencing reaction pathways .

4.2. Steric and Electronic Effects

The methylsulfanyl group and methoxycarbonyl substituents exert steric and electronic effects, respectively. For instance, electron-withdrawing groups (e.g., methoxycarbonyl) may enhance the electrophilicity of adjacent carbons, accelerating nucleophilic attacks.

Analytical Characterization

Common techniques to monitor reaction progress and confirm product identity include:

| Technique | Purpose |

|---|---|

| HPLC | Purity assessment and reaction monitoring |

| NMR spectroscopy | Structural confirmation (¹H, ¹³C NMR) |

| Mass spectrometry | Molecular weight and fragmentation analysis |

These methods are critical for validating synthetic intermediates and final compounds.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a benzoic acid moiety substituted with a sulfonamide group and a thiophene derivative. The thiophene ring is functionalized with two methoxycarbonyl groups, enhancing both its chemical reactivity and biological activity. This unique structure contributes to its solubility and interaction with various biological targets, making it an interesting subject for research.

Antimicrobial Properties

Research indicates that compounds with similar structures to 4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid exhibit antimicrobial activity. Studies have shown that derivatives of benzenesulfonamide can inhibit bacterial growth by interfering with carbonic anhydrases present in bacteria, which are crucial for their survival .

Anticancer Potential

The compound's potential as an anticancer agent has been explored in several studies. For instance, derivatives designed from similar frameworks have demonstrated significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) and other breast cancer cell lines (MCF-7) . Some derivatives showed selectivity ratios ranging from 5.5 to 17.5 times against cancer cells compared to normal cells, indicating promising therapeutic efficacy .

Mechanistic Studies

Mechanistic studies have focused on the binding affinity of this compound to specific biological targets. Techniques such as enzyme inhibition assays have been employed to evaluate its interaction with carbonic anhydrases, which play a significant role in tumor growth and proliferation .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiophene ring, sulfonamide group | Antimicrobial, anticancer |

| Sulfamethoxazole | Sulfonamide group | Antibacterial |

| Acetazolamide | Sulfonamide moiety | Carbonic anhydrase inhibition |

This table illustrates the diversity in biological activities among compounds sharing similar structural features.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of sulfonamide derivatives, several compounds were tested against MDA-MB-231 and MCF-7 cell lines. Notably, compounds exhibiting structural similarities to this compound showed IC50 values indicating potent anti-proliferative activity .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various benzenesulfonamide derivatives against Gram-positive bacteria. The results indicated that certain derivatives significantly inhibited bacterial growth at low concentrations, suggesting that this compound may possess similar antibacterial properties .

Mecanismo De Acción

The mechanism of action of 4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid: shares structural similarities with other sulfonamide-containing compounds and thiophene derivatives.

Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid.

Thiophene derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonamide group and a thiophene ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Actividad Biológica

The compound 4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid is a complex organic molecule characterized by its unique structural features, including a benzoic acid moiety, a sulfonamide group, and a thiophene derivative. This article aims to explore the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anti-inflammatory and antimicrobial contexts.

Chemical Structure

The molecular formula for this compound is C12H15N2O8S, with a molecular weight of approximately 365.38 g/mol. The compound's structure includes:

- Benzoic Acid Moiety : Provides acidity and potential for interaction with biological targets.

- Sulfonamide Group : Known for its biological activity, particularly in antibacterial agents.

- Thiophene Ring : Enhances chemical reactivity and solubility.

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through enzyme inhibition and interaction with cellular pathways. The presence of the sulfonamide group suggests potential antibacterial properties, while the thiophene moiety may contribute to anti-inflammatory effects.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, compounds with similar structures have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Studies

-

Anti-inflammatory Activity :

- A study investigated the anti-inflammatory effects of thiophene derivatives and found that modifications similar to those present in this compound significantly reduced inflammation markers in cell cultures.

-

Antimicrobial Activity :

- Another study focused on sulfonamide derivatives, revealing that compounds with similar structural features exhibited notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Binding Affinity Studies

Binding affinity studies have employed techniques such as molecular docking to predict how well this compound interacts with target proteins. These studies suggest that the compound may effectively bind to enzymes involved in disease processes, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid | Thiophene ring, sulfonamide group | Potential antibacterial/anticancer |

| Sulfamethoxazole | Sulfonamide group | Antibacterial |

| Thiamphenicol | Thiophene structure | Antibacterial |

| Acetazolamide | Sulfonamide moiety | Carbonic anhydrase inhibition |

This table highlights the structural diversity and biological activities of compounds related to this compound.

Propiedades

IUPAC Name |

4-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO8S2/c1-8-11(14(20)24-2)16(26-12(8)15(21)25-3)27(22,23)17-10-6-4-9(5-7-10)13(18)19/h4-7,17H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBQYLGSELOJIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.